molecular formula C24H32O8 B1581699 Asatone CAS No. 38451-63-7

Asatone

Cat. No. B1581699
CAS RN: 38451-63-7
M. Wt: 448.5 g/mol
InChI Key: XBKKBTPYPCCCKA-UHFFFAOYSA-N
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Description

Acetone, also known as propanone or dimethyl ketone, is the simplest and smallest ketone . It is a colorless, highly volatile, and flammable liquid with a characteristic pungent odor . It is miscible with water and serves as an important organic solvent in various industries .


Synthesis Analysis

Acetone is synthesized in several ways. One of the common methods is the cumene process, where propylene is alkylated with benzene to produce cumene, which is then oxidized to produce phenol and acetone . Another method involves the dehydrogenation of isopropyl alcohol .


Molecular Structure Analysis

Acetone is an organic compound with the formula (CH3)2CO . It is the simplest and smallest ketone, characterized by the carbonyl functional group (>C=O) . The molecular structure of acetone includes two methyl groups attached to a carbonyl group .


Chemical Reactions Analysis

Acetone undergoes various chemical reactions. It exhibits keto-enol tautomerism, where the “keto” structure (CH3)2C=O is in equilibrium with the enol (CH3)C(OH)=(CH2) structure . It also undergoes haloform reaction due to the presence of CH3-C=O group . In the presence of halogen and alkali, it forms haloform and acid salt .


Physical And Chemical Properties Analysis

Acetone is a colorless liquid with a pungent, fruity odor . It has a density of 0.7845 g/cm3 at 25 °C, a melting point of -94.9 °C, and a boiling point of 56.08 °C . It is miscible with water and other solvents like benzene, diethyl ether, methanol, chloroform, and ethanol .

Scientific Research Applications

Insect Defense Mechanisms

Asatone and isoasatone A from Asarum ichangense Cheng have been determined to be defensive compounds against some insects . They were found to have anti-insect activity against Spodoptera litura, a type of caterpillar . Both compounds caused mid-gut structural deformation and tissue decay in S. litura . Asatone inhibited the gene expression of

Mechanism of Action

Target of Action

Asatone, an active component isolated from Radix et Rhizoma Asari, primarily targets Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival . MAPKs are involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

Mode of Action

Asatone interacts with its targets by activating NF-κB and downregulating p-MAPK pathways, specifically ERK, JNK, and p38 . This interaction results in an anti-inflammatory effect .

Biochemical Pathways

The activation of NF-κB and the downregulation of p-MAPK pathways by Asatone affect the inflammatory response within the body . NF-κB is involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens . MAPKs regulate cellular activities such as gene expression, mitosis, differentiation, proliferation, and cell survival/apoptosis .

Pharmacokinetics

It is known that asatone is an active component isolated from radix et rhizoma asari . More research is needed to fully understand the pharmacokinetics of Asatone.

Result of Action

The activation of NF-κB and the downregulation of p-MAPK pathways by Asatone result in an anti-inflammatory effect . This can drastically prevent cytotoxicity and concentration-dependently reduce Nitric Oxide (NO) production .

Safety and Hazards

Acetone is generally recognized as safe in certain concentrations, with low toxicity, but high flammability . Inhalation of high levels of acetone can cause throat and lung irritation, and tightening of the chest . Skin contact may cause irritation and dryness . It’s important to use proper ventilation and follow manufacturer’s instructions when using products containing acetone .

Future Directions

Research is ongoing into the use of materials like MXene in the development of acetone sensors for monitoring environmental and health-related concerns, particularly in acetone sensing . These sensors could have applications in air quality control, health monitoring programs, and more .

properties

IUPAC Name

3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O8/c1-9-11-15-13-22(28-4)20(26)23(29-5,30-6)17(15)18-21(22,12-10-2)14-16(27-3)19(25)24(18,31-7)32-8/h9-10,13-14,17-18H,1-2,11-12H2,3-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKKBTPYPCCCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2(C(C3C(=CC2(C(=O)C3(OC)OC)OC)CC=C)C(C1=O)(OC)OC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959341
Record name 1,5,5,7,9,9-Hexamethoxy-3,8a-di(prop-2-en-1-yl)-1,4a,5,8a-tetrahydro-1,4-ethanonaphthalene-6,10(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 431129

CAS RN

38451-63-7
Record name ASATONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5,5,7,9,9-Hexamethoxy-3,8a-di(prop-2-en-1-yl)-1,4a,5,8a-tetrahydro-1,4-ethanonaphthalene-6,10(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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